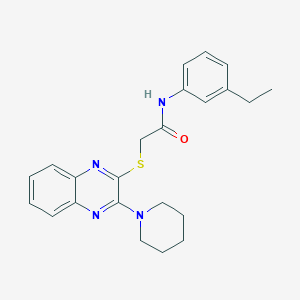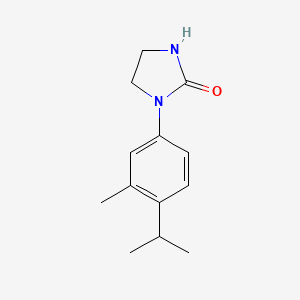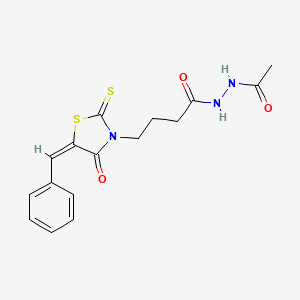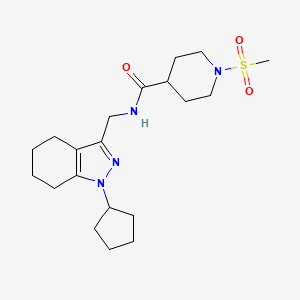![molecular formula C23H15F2N3O B2562484 8-fluoro-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932329-39-0](/img/structure/B2562484.png)
8-fluoro-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-fluoro-1-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a chemical compound that has garnered significant attention in the scientific community due to its potential for use in the development of new drugs.
Applications De Recherche Scientifique
Photophysical and Electrochemical Properties
- Influence on Photophysical and Electrochemical Properties : The introduction of fluorine atoms into the 1H-pyrazolo[3,4-b]quinoline molecule modifies its properties significantly. This includes changes in fluorescence quantum efficiency, HOMO and LUMO levels, and absorption band position. The basicity of the molecule has been tuned by the electron-withdrawing effect of fluorine, leading to increased resistance to proton donors and preserving high fluorescence yield under certain conditions (Szlachcic & Uchacz, 2018).
Biological Applications
- Antitubercular and Antibacterial Activity : Novel quinoline–pyrazole analogs containing fluorine have shown significant antitubercular and antibacterial activities against Mycobacterium tuberculosis and common pathogenic bacterial strains. These compounds exhibit superior inhibition activity and are considered suitable for further drug development due to their non-toxicity to normal cell lines (Nayak, Ramprasad, & Dalimba, 2016).
Structural and Synthetic Studies
- Synthesis and Transformations of Quinoline Derivatives : Research has been conducted on the synthesis and transformations of quinoline derivatives, highlighting their potential as efficient fluorophores widely used in biochemistry and medicine. The search for new, more sensitive, and selective compounds remains a key focus, with aminoquinolines being promising as potential antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).
Phototoxicity Studies
- Reduced Phototoxicity with Methoxy Group : A study on fluoroquinoline derivatives highlighted the importance of substituting a methoxy group at the 8 position of the quinoline nucleus for reducing phototoxicity. This modification was shown to be crucial in diminishing inflammatory lesions in murine models under long-wave UV light irradiation (Marutani et al., 1993).
Propriétés
IUPAC Name |
8-fluoro-1-(4-fluorophenyl)-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2N3O/c1-29-18-9-2-14(3-10-18)22-20-13-26-21-11-6-16(25)12-19(21)23(20)28(27-22)17-7-4-15(24)5-8-17/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVNCJHEGOOMRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-ethylbenzoyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2562404.png)
![N-(4-bromo-3-methylphenyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B2562405.png)


![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone](/img/structure/B2562408.png)



![N-{[3-(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B2562417.png)



![N-[(2-chlorophenyl)methyl]-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2562423.png)
![8-(4-fluorophenyl)-3-heptyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2562424.png)